molecular formula C12H13F3 B1390600 (1-[Trifluoromethyl]cyclopentyl)benzene CAS No. 1186195-43-6

(1-[Trifluoromethyl]cyclopentyl)benzene

Cat. No. B1390600
M. Wt: 214.23 g/mol
InChI Key: AZJIMADXRINDHB-UHFFFAOYSA-N
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Description

“(1-[Trifluoromethyl]cyclopentyl)benzene” is a chemical compound with the molecular formula C12H13F3 . It is a derivative of benzene, which is a cyclic hydrocarbon . The structure of benzene allows it and its derived products to be useful in various fields such as health, laboratory synthesis, and other applications .


Molecular Structure Analysis

The molecular structure of “(1-[Trifluoromethyl]cyclopentyl)benzene” consists of a benzene ring attached to a cyclopentyl group with a trifluoromethyl group . The benzene ring is a cyclic structure with alternating double bonds, which contributes to its stability and unique properties .


Chemical Reactions Analysis

Benzene and its derivatives, including “(1-[Trifluoromethyl]cyclopentyl)benzene”, can undergo various chemical reactions. These include electrophilic substitution reactions such as nitration, sulphonation, halogenation, and Friedel Craft’s alkylation and acylation reactions .

Scientific Research Applications

Efficient Scale-Up Process

A study detailed an efficient scale-up process for preparing the APD334 precursor 4-chloromethyl-1-cyclopentyl-2-(trifluoromethyl)benzene, a compound related to (1-[Trifluoromethyl]cyclopentyl)benzene. This process involves an iron(III) chloride-catalyzed aryl–alkyl cross-coupling reaction and a direct regioselective chloromethylation reaction, crucial for large-scale synthesis in high purity (Sengupta et al., 2015).

Anesthetic and Convulsant Properties Study

Research on the anesthetic and convulsant properties of various aromatic compounds, including trifluoromethylbenzene derivatives, revealed insights into the mechanisms of narcosis. This study contributes to understanding the molecular shape and size in relation to anesthetic action (Fang et al., 1996).

Novel Synthesis and Structural Insights

A novel synthesis method for tris-annelated benzene donors was developed, providing insights into the Mills−Nixon effect and demonstrating unique electron-donor properties of tris-annelated benzenes. This has implications for understanding aromatic bond alternation and electronic origins in chemical structures (Rathore et al., 1998).

Synthesis of Highly Functionalized Trifluoromethylated Cyclohexenes

A study on a tungsten-trifluorotoluene complex showed a method for synthesizing highly substituted trifluoromethylcyclohexenes. This method allows for the creation of complex organic molecules with multiple stereocenters, contributing significantly to organic chemistry (Wilson et al., 2017).

Selective Lithiation and Electrophilic Substitution

Research on 1,2,4-Tris(trifluoromethyl)benzene demonstrated its quantitative hydrogen/metal exchange in ethereal solutions. This study is crucial for preparing 5-substituted derivatives of trifluoromethylbenzene through selective lithiation and electrophilic substitution (Schlosser et al., 1998).

properties

IUPAC Name

[1-(trifluoromethyl)cyclopentyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3/c13-12(14,15)11(8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJIMADXRINDHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-[Trifluoromethyl]cyclopentyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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